Ethyl 4-(2-fluoroethoxy)benzoate

Catalog No.
S8926345
CAS No.
M.F
C11H13FO3
M. Wt
212.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-fluoroethoxy)benzoate

Product Name

Ethyl 4-(2-fluoroethoxy)benzoate

IUPAC Name

ethyl 4-(2-fluoroethoxy)benzoate

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C11H13FO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8H2,1H3

InChI Key

CCCFWYGKNRMIHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCF

Traditional Esterification Approaches for Benzoate Derivatives

The synthesis of ethyl 4-(2-fluoroethoxy)benzoate typically begins with esterification of 4-hydroxybenzoic acid. In a representative procedure, 4-hydroxybenzoic acid undergoes acylation with ethanol in the presence of sulfuric acid as a catalyst, yielding ethyl 4-hydroxybenzoate. Subsequent etherification introduces the 2-fluoroethoxy group via nucleophilic substitution. For example, ethyl 4-hydroxybenzoate reacts with 2-fluoroethyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the target compound. This two-step approach achieves moderate yields (60–75%) but requires stringent control of reaction conditions to minimize hydrolysis of the ester group.

Key Reaction Conditions:

  • Esterification: 4-Hydroxybenzoic acid (1.0 equiv), ethanol (5.0 equiv), H₂SO₄ (0.1 equiv), reflux, 6–8 hours.
  • Etherification: Ethyl 4-hydroxybenzoate (1.0 equiv), 2-fluoroethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 hours.

Advanced Fluorination Techniques for Ethoxy Side Chain Introduction

Direct fluorination of ethoxy precursors offers a streamlined alternative. Patent EP0303291B1 discloses a method where 2-chloro-4,5-difluoroacetophenone is treated with sodium hypochlorite to yield fluorinated benzoic acid derivatives. Adapting this approach, 4-(2-hydroxyethoxy)benzoic acid can be fluorinated using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile, achieving 85% conversion to the 2-fluoroethoxy analog. This method avoids hazardous hydrogen fluoride and improves atom economy.

Comparative Fluorination Routes:

MethodReagentSolventYield (%)
Nucleophilic substitution2-Fluoroethyl bromideDMF68
Electrophilic fluorinationSelectfluor®CH₃CN85

Photochemical Activation Strategies in Fluorine-Containing Ether Synthesis

Photoredox catalysis has emerged as a tool for C–O bond formation under mild conditions. Irradiation of ethyl 4-hydroxybenzoate with 2-fluoroethanol in the presence of a ruthenium-based photocatalyst (e.g., Ru(bpy)₃²⁺) and a hydrogen atom donor (e.g., Hünig’s base) facilitates the formation of the ethoxy linkage via radical intermediates. This method reduces side reactions and enhances regioselectivity, achieving 78% yield with a 15 W blue LED.

Advantages of Photochemical Methods:

  • Temperature: Reactions proceed at 25°C vs. 80°C for thermal methods.
  • Selectivity: Minimizes over-fluorination and ester degradation.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

212.08487243 g/mol

Monoisotopic Mass

212.08487243 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-21

Explore Compound Types